molecular formula C10H11NO3 B1346119 3,4-Dimethoxybenzyl isocyanate CAS No. 87665-57-4

3,4-Dimethoxybenzyl isocyanate

Cat. No.: B1346119
CAS No.: 87665-57-4
M. Wt: 193.2 g/mol
InChI Key: DHMDAJLTEKDQBA-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate functional group (N=C=O) attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxybenzyl isocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amines and thiols, forming stable urea and thiourea derivatives. This interaction can lead to the modification of enzyme active sites, potentially inhibiting or altering their activity. For instance, this compound can react with lysine residues in proteins, leading to changes in protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell . Additionally, the compound’s ability to modify proteins can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming stable adducts. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency. Furthermore, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperature or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis to form 3,4-dimethoxybenzylamine and carbon dioxide. Additionally, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic processes can influence the overall bioavailability and toxicity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles. This distribution pattern can affect its localization and the extent of its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and enzymes. This subcellular localization can modulate the compound’s effects on cellular processes and overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with phosgene (COCl2) under controlled conditions. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate .

Another method involves the oxidation of 3,4-dimethoxybenzyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is efficient and yields high-purity isocyanate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, stringent safety measures and specialized equipment are required to ensure safe handling and production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxybenzyl isocyanate is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. These substituents can also affect the compound’s interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

4-(isocyanatomethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMDAJLTEKDQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640600
Record name 4-(Isocyanatomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87665-57-4
Record name 4-(Isocyanatomethyl)-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxybenzyl isocyanate
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